molecular formula C11H12N2O3 B143812 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one CAS No. 557770-89-5

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

Cat. No. B143812
M. Wt: 220.22 g/mol
InChI Key: YNBHJHLUBQRXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Investigation and Biological Activity

The structural investigation of 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives has revealed their potential as AMPA and kainate receptor antagonists. These compounds, with various alkyl chains and heterocyclic rings, demonstrate the importance of the free 3-hydroxy group for receptor affinity. Notably, the derivative with a 6-(2-carboxybenzoylamino) moiety showed significant selectivity and good affinity for KA receptors, suggesting a promising scaffold for further development of selective antagonists .

Synthesis and Pharmacological Evaluation

A series of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives were synthesized and evaluated for their inhibitory effects on cAMP phosphodiesterase and platelet aggregation. The introduction of various substituents enhanced the inhibitory activity, with one derivative advancing to clinical trials. This highlights the potential of quinazolin-4(3H)-one derivatives as therapeutic agents for thrombosis .

Design and Cytotoxicity of Hydroxamic Acids

The design and synthesis of hydroxamic acids incorporating quinazolin-4(3H)-ones have been explored for their histone deacetylase inhibitory effects and cytotoxicity against cancer cell lines. These novel compounds displayed significant cytotoxicity, outperforming the established drug SAHA. This suggests that quinazolin-4(3H)-one-based hydroxamic acids could be potent anticancer agents .

Synthesis and Structural Confirmation

The synthesis of 7-morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one involved several steps, starting from 4-chloro-2-nitrobenzoic acid. The intermediate and final compounds were characterized by IR and NMR, confirming the molecular structure. The total yield of the target compound was 34.90%, indicating a moderately efficient synthesis process .

Agricultural Bactericides Development

Novel quinazolin-4(3H)-one derivatives containing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety have been synthesized and evaluated as bactericides against Xanthomonas oryzae pv. oryzae. These compounds showed potent inhibition activities and did not affect tested fungi, suggesting their specificity and potential as agricultural bactericides. The crystal structure of one compound was determined, providing insight into the molecular configuration .

Scientific Research Applications

Pharmacological Potential

  • Quinazolin-4(3H)-ones have been explored for their antifertility properties. Although not directly related to 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one, studies on related compounds suggest limited antifertility potential (Saksena & Somasekhara, 1972).

Cardiovascular Effects

Antihypertensive Activity

  • Certain quinazolinone derivatives exhibit antihypertensive activity, suggesting potential uses for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one in cardiovascular research (Rahman et al., 2014).

Antimicrobial and Anti-inflammatory Applications

  • Quinazolin-4(3H)-one derivatives have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties, which could be relevant for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one (Dash, Dash, Laloo, & Medhi, 2017).

Neurological Research

  • Studies on quinazolinone derivatives as AMPA and kainate receptor antagonists could provide insights into the neurological applications of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one (Colotta et al., 2006).

Anticonvulsant Properties

  • Some quinazolin-4(3H)-one derivatives have shown anticonvulsant activities, which may imply similar potential for 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one (Georgey, Abdel-Gawad, & Abbas, 2008).

Antioxidant Properties

Alzheimer's Disease Treatment

  • Quinazolin-4-one derivatives have been studied as histone deacetylase-6 inhibitors, offering potential insights for treating Alzheimer's Disease, which could be applicable to 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one (Yu, Chang, Hsin, & Chern, 2013).

Chemical Synthesis

  • Research on the synthesis of quinazolin-4(3H)-ones could inform methods for producing 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one (Jia, Zhou, Xu, Wu, & Wu, 2016).

Anticancer Potential

  • Quinazolin-4(3H)-one derivatives have been synthesized for their anticancer activity, hinting at the potential use of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one in oncology research (Noolvi & Patel, 2013).

Natural Product Derivation

Safety And Hazards

For safety and hazards information, it is best to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

7-(3-hydroxypropoxy)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-4-1-5-16-8-2-3-9-10(6-8)12-7-13-11(9)15/h2-3,6-7,14H,1,4-5H2,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBHJHLUBQRXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCCCO)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585316
Record name 7-(3-Hydroxypropoxy)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

CAS RN

557770-89-5
Record name 7-(3-Hydroxypropoxy)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

Citations

For This Compound
3
Citations
AA Mortlock, KM Foote, NM Heron… - Journal of medicinal …, 2007 - ACS Publications
The Aurora kinases have been the subject of considerable interest as targets for the development of new anticancer agents. While evidence suggests inhibition of Aurora B kinase gives …
Number of citations: 306 pubs.acs.org
YC Hsu, MS Coumar, WC Wang, HY Shiao, YY Ke… - Oncotarget, 2016 - ncbi.nlm.nih.gov
The design and synthesis of a quinazoline-based, multi-kinase inhibitor for the treatment of acute myeloid leukemia (AML) and other malignancies is reported. Based on the previously …
Number of citations: 16 www.ncbi.nlm.nih.gov
J Cai, L Li, KH Hong, X Wu, J Chen, P Wang… - Bioorganic & Medicinal …, 2014 - Elsevier
Two series of 20 novel 4-aminoquinazoline—urea derivatives have been designed and synthesized. The entire target compounds were investigated for their in vitro antiproliferative …
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.